Product packaging for 1H-Tetrazol-5-ol(Cat. No.:CAS No. 16421-52-6)

1H-Tetrazol-5-ol

Cat. No.: B103978
CAS No.: 16421-52-6
M. Wt: 86.05 g/mol
InChI Key: JXBKZAYVMSNKHA-UHFFFAOYSA-N
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Description

1H-Tetrazol-5-ol is a versatile tetrazole derivative offered for research and development purposes. Tetrazoles are a significant class of nitrogen-rich heterocyclic compounds known for their planar, aromatic structure and diverse applications in material and life sciences . In pharmaceutical research, tetrazole rings are widely employed as bioisosteres for carboxylic acid groups, a substitution that can improve metabolic stability, alter polarity, and enhance bioavailability in drug candidates . This core structure is found in classes of drugs such as angiotensin II receptor blockers (e.g., Losartan) and some cephalosporin antibiotics . The specific research value and mechanism of action for this compound are compound-dependent and should be verified by the researcher. Beyond medicinal chemistry, tetrazole derivatives have important applications in the field of energetic materials. Their high heat of formation and tendency to release environmentally benign nitrogen gas upon decomposition make them subjects of interest for developing high-performance, "green" explosives and propellants . They also serve as useful ligands in coordination chemistry and as activators in oligonucleotide synthesis . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, or for personal use. All sales are final for this specialized research chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2N4O B103978 1H-Tetrazol-5-ol CAS No. 16421-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydrotetrazol-5-one
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InChI

InChI=1S/CH2N4O/c6-1-2-4-5-3-1/h(H2,2,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXBKZAYVMSNKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NN=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167729
Record name 1H-Tetrazol-5-ol
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Molecular Weight

86.05 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16421-52-6
Record name 5-Hydroxtetrazole
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Record name 1H-Tetrazol-5-ol
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Record name 1H-Tetrazol-5-ol
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Record name 4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
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Synthetic Methodologies and Strategies for 1h Tetrazol 5 Ol and Its Derivatives

Established Synthetic Pathways

1,3-Dipolar Cycloaddition Reactions of Nitriles with Azides

The [3+2] cycloaddition of nitriles with an azide (B81097) source is the most fundamental and widely employed method for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.comacademie-sciences.frresearchgate.net This reaction, first reported by Hantzsch and Vagt in 1901, involves the formation of the tetrazole ring through the union of a nitrile and an azide. thieme-connect.comacademie-sciences.fr While effective, early iterations of this method often utilized hydrazoic acid, which is highly toxic, volatile, and explosive, necessitating the development of safer and more efficient protocols. thieme-connect.comtandfonline.com

To overcome the limitations of using hydrazoic acid and to enhance reaction rates and yields, various catalytic systems have been introduced. The activation of the nitrile substrate by a Lewis or Brønsted acid catalyst is a key principle for accelerating the azide-nitrile cycloaddition. organic-chemistry.org

Lewis Acid Catalysis: A broad range of Lewis acids have been shown to effectively catalyze the synthesis of 5-substituted 1H-tetrazoles. These catalysts activate the nitrile group, facilitating the nucleophilic attack of the azide ion. organic-chemistry.orgnih.gov Examples of effective Lewis acid catalysts include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), ferric chloride (FeCl₃), and indium(III) chloride (InCl₃). thieme-connect.com Antimony trioxide (Sb₂O₃) has also been reported as an efficient Lewis acid catalyst for this transformation, providing moderate to good yields for a variety of structurally diverse nitriles. tandfonline.com Nano-TiCl₄·SiO₂ has been utilized as a solid Lewis acid catalyst, offering the advantage of being recoverable and reusable. thieme-connect.comajol.info

Zinc Salts: Zinc salts, particularly zinc(II) bromide (ZnBr₂) and zinc(II) chloride (ZnCl₂), are widely used and effective catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, often in aqueous or alcoholic solvents. organic-chemistry.orgsciforum.net This method, popularized by Sharpless and co-workers, provides a safer and more environmentally friendly alternative to the use of hydrazoic acid. academie-sciences.frorganic-chemistry.orgoiccpress.com The reaction is applicable to a wide range of substrates, including aromatic, activated and unactivated alkyl, and vinyl nitriles, as well as thiocyanates and cyanamides. organic-chemistry.org Density functional theory (DFT) calculations have indicated that the catalytic effect of zinc(II) arises from the coordination of the nitrile to the zinc ion, which significantly lowers the activation barrier for the nucleophilic attack by the azide. nih.gov

Copper Salts: Copper-catalyzed [3+2] cycloaddition reactions have emerged as a valuable tool for tetrazole synthesis. scilit.comnih.gov Copper(I) and copper(II) salts can catalyze the reaction between nitriles and azides, such as trimethylsilyl (B98337) azide (TMSN₃), to produce 5-substituted 1H-tetrazoles in good to high yields. scilit.comnih.gov The proposed mechanism involves the in situ formation of a copper azide species, which then undergoes the cycloaddition with the nitrile. scilit.comnih.gov Copper catalysts, such as [Cu(phen)(PPh₃)₂]NO₃ under microwave irradiation and copper(II) immobilized on magnetic nanoparticles, have been shown to be highly efficient. nih.govrsc.org Cu-Zn alloy nanopowder has also been demonstrated as an effective catalyst for this transformation. researchgate.net

Organotin Compounds: Organotin compounds have been utilized in the synthesis of tetrazoles, often involving the reaction of organotin azides with nitriles. rsc.org For instance, polymer-supported organotin azides can be generated in situ and used in continuous flow processes, which allows for low tin contamination in the final products. acs.org This approach is applicable to aryl-, heteroaryl-, and alkylnitriles. acs.org Polymer-supported dibutylstannyl azide has been successfully employed in the 1,3-dipolar cycloaddition with aromatic nitriles to yield 5-aryl 1H-tetrazoles. scielo.brscielo.br

Table 1: Comparison of Catalytic Systems for 1,3-Dipolar Cycloaddition

Catalyst Type Example Catalyst Substrates Key Advantages
Lewis Acids AlCl₃, FeCl₃, Sb₂O₃, nano-TiCl₄·SiO₂ Aromatic & Aliphatic Nitriles Broad applicability, some are reusable. thieme-connect.comtandfonline.comthieme-connect.comajol.info
Zinc Salts ZnBr₂, ZnCl₂ Aromatic, Alkyl, Vinyl Nitriles, Thiocyanates, Cyanamides Safer, environmentally friendly, good yields. academie-sciences.frorganic-chemistry.orgsciforum.net
Copper Salts Cu(I) & Cu(II) salts, Cu-Zn alloy nanopowder Aromatic & Aliphatic Nitriles High efficiency, can be used in green media. researchgate.netscilit.comnih.govnih.govrsc.org
Organotin Compounds Polymer-supported organotin azides Aryl, Heteroaryl, & Alkyl Nitriles Suitable for continuous flow, low metal contamination. rsc.orgacs.orgscielo.brscielo.br

While catalysis is prevalent, uncatalyzed [3+2] cycloadditions of nitriles and azides can be achieved, often requiring high temperatures. academie-sciences.fr Continuous-flow microreactors have been employed for the synthesis of 5-substituted 1H-tetrazoles from nitriles and in situ generated hydrazoic acid at elevated temperatures (190–260 °C). academie-sciences.fruni-graz.at This high-temperature approach, while requiring specialized equipment, can provide a safe and scalable method for tetrazole synthesis. uni-graz.at

Catalyzed Reactions (e.g., Lewis Acid Catalysis, Zinc Salts, Copper Salts, Organotin Compounds)

Base-Mediated Hydrolysis Routes

Base-mediated hydrolysis provides an alternative route to 1H-tetrazol-5-ol derivatives. For example, the hydrolysis of an ester precursor, such as ethyl 2-(1H-tetrazol-5-yl)acetate, under basic conditions followed by acidification can yield the corresponding carboxylic acid derivative. Similarly, α-hydroxy diesters can be transformed into α-hydroxy half-esters through basic hydrolysis. acs.org This method is particularly useful for deprotection or modification of a pre-formed tetrazole-containing molecule.

Classical Two-Step Synthetic Protocols

One of the earlier documented methods for synthesizing this compound involves a two-step process. This protocol begins with the reaction of sulfinyl or sulfonyl cyanides with azides to form 5-sulfinyl/sulfonyl-1H-tetrazole intermediates. These intermediates are then subjected to nucleophilic displacement with alkali metal or ammonium (B1175870) sulfides to furnish the final this compound product. Another classical approach involves the diazotization of amidrazones, which are prepared from imidates and hydrazine, to form an imidoyl azide that subsequently cyclizes to the 5-substituted 1H-tetrazole. thieme-connect.comdergipark.org.tr

Diazotization and Reduction Protocols

Diazotization and reduction offer a specific pathway to this compound. This method can involve the diazotization of an amino-substituted tetrazole precursor, followed by a reduction step. For instance, the diazotization of 5-amino-1-hydroxytetrazole with sodium nitrite (B80452), followed by reduction using agents like hypophosphorous acid or ethanol/copper(0), can selectively produce this compound. Diazotization of aliphatic amines using an organic nitrite reagent can also be used to alkylate 5-substituted 1H-tetrazoles, preferentially forming 2,5-disubstituted tetrazoles. organic-chemistry.org This can be performed in a one-pot sequence with the initial 1,3-dipolar cycloaddition. organic-chemistry.org

Table 2: Summary of Other Synthetic Pathways

Synthetic Pathway Description Starting Materials Key Features
Base-Mediated Hydrolysis Hydrolysis of an ester or other functional group to yield the desired tetrazole derivative. acs.org Tetrazole-containing esters Useful for deprotection/modification.
Classical Two-Step Protocols Multi-step synthesis often involving intermediate formation and subsequent transformation. thieme-connect.comdergipark.org.tr Sulfinyl/sulfonyl cyanides and azides, or imidates and hydrazine Historical methods, can be complex.
Diazotization and Reduction Formation of a diazonium intermediate from an amine, followed by reduction or substitution. organic-chemistry.org Amino-substituted tetrazoles or aliphatic amines and nitriles Provides access to specific substitution patterns. organic-chemistry.org

Advanced and Green Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for constructing the tetrazole ring that are more efficient and environmentally benign than traditional approaches. These methods often involve innovative catalysts, alternative energy sources, and greener solvent systems.

To circumvent the toxicity, cost, and environmental concerns associated with metal catalysts, several metal-free approaches for the synthesis of 5-substituted-1H-tetrazoles have been developed. These methods often rely on organocatalysts or unique non-metallic promoters.

A notable green and metal-free synthesis involves the [3+2] cycloaddition of nitriles with sodium azide using cuttlebone, a naturally occurring, low-cost, and porous biomaterial, as a heterogeneous catalyst. researchgate.netrsc.org This reaction, conducted in dimethyl sulfoxide (B87167) (DMSO), proceeds via "electrophilic activation" of the nitrile through hydrogen bonding with the cuttlebone, affording high yields (87-98%) in as little as 30 minutes. researchgate.net The cuttlebone catalyst is reusable for multiple cycles without significant loss of activity. researchgate.netrsc.org

Another effective metal-free heterogeneous catalyst is OSU-6, a type of hexagonal mesoporous silica (B1680970) with mild Brønsted acid properties. mdpi.com OSU-6 promotes the 1,3-dipolar addition of azides to various benzyl (B1604629) and aryl nitriles in dimethylformamide (DMF) at 90 °C, offering high yields and demonstrating robust reusability. mdpi.com

Furthermore, metal-free protocols using isonitriles have been established. One such method involves a cascade reaction of isonitriles with N,N-dibromoarylsulfonamides and sodium azide, which proceeds through an isolable carbodiimide (B86325) intermediate to form 5-aminotetrazoles under mild, room-temperature conditions. organic-chemistry.org

Catalyst/PromoterStarting MaterialsSolventConditionsYield (%)Reference
CuttleboneNitriles, Sodium AzideDMSO110 °C, 30 min87-98 researchgate.net
OSU-6 (Mesoporous Silica)Benzyl/Aryl Nitriles, Sodium AzideDMF90 °C, 4-12 hHigh mdpi.com
N,N-dibromoarylsulfonamidesIsonitriles, Sodium AzideK₂CO₃Room TempGood organic-chemistry.org

This table presents a selection of metal-free methodologies for the synthesis of 5-substituted-1H-tetrazoles.

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. A metal-free, one-pot reductive coupling strategy has been developed to produce derivatives of this compound. This approach involves the condensation of aldehydes with N-tosylhydrazine to form N-tosylhydrazones. These intermediates are then reductively coupled with 1H-tetrazole-5-thiol in the presence of a base like potassium carbonate (K₂CO₃) in DMSO at 100°C for 12 hours. This C–S bond formation, proceeding through a radical mechanism, yields alkyl 1H-tetrazol-5-yl thioethers, which can be subsequently hydrolyzed to the target compounds.

Deep Eutectic Solvents (DESs) have emerged as a significant class of green solvents, prized for their low toxicity, biodegradability, low volatility, and potential to act as catalysts. nih.govmdpi.comnih.gov They are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like urea, glycerol, or carboxylic acids. mdpi.comnih.govmdpi.com

The synthesis of 5-substituted-1H-tetrazole derivatives has been successfully achieved in DESs. In one approach, a one-pot cascade reaction of an aryl aldehyde, hydroxylamine (B1172632) hydrochloride, and sodium azide was performed in a choline chloride/urea (ChCl/Urea) DES, yielding the desired tetrazoles in moderate to excellent yields. nih.gov

A novel quaternary deep eutectic solvent (QDES) composed of choline chloride, glycerol, L-arginine, and copper acetate (B1210297) has also been developed. rsc.org This QDES functions as both a benign solvent and a catalyst for the synthesis of 5-substituted-1H-tetrazoles. The inherent copper(II) component facilitates the reaction under mild conditions, and the system is biodegradable and reusable, aligning with the principles of green chemistry. rsc.org

DES SystemRoleReaction TypeAdvantagesReference
Choline Chloride/UreaSolvent/CatalystOne-pot cascadeBiodegradable, eco-friendly nih.gov
Choline Chloride/Glycerol/L-arginine/Copper Acetate (QDES)Dual Solvent/CatalystClick reactionMild conditions, reusable, non-toxic rsc.org

This table highlights the application of different Deep Eutectic Solvent systems in tetrazole synthesis.

Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. acs.orgresearchgate.net The synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide is particularly amenable to microwave irradiation. rsc.orgrsc.org

Various catalytic systems have been employed in conjunction with microwave heating. For instance, indium(III) chloride (InCl₃) has been shown to be an effective catalyst, producing a range of tetrazole derivatives in good to excellent yields (70-96%) in DMF with very short reaction times. researchgate.net Heterogeneous catalysts are also highly effective, such as a reusable copper(II) catalyst in N-methyl-2-pyrrolidone (NMP), which affords high yields within 3–30 minutes under controlled microwave heating. rsc.org Porous materials like H-Y and Al-MCM-41 zeolites have also been used as stable and reusable catalysts for this transformation under microwave conditions. researchgate.net

CatalystSolventTimeYield (%)Reference
InCl₃ (10 mol%)DMFShort70-96 researchgate.net
Heterogeneous Cu(II)NMP3-30 minHigh rsc.org
H-Y, Al-MCM-41 Zeolites-Shortup to 96 researchgate.net
Pt NPs@ACDMF10-30 minExcellent rsc.org

This table summarizes various catalytic systems used in the microwave-accelerated synthesis of 5-substituted-1H-tetrazoles. Note: Reference rsc.org is a retracted article, but the methodology is noted for context.

Deep Eutectic Solvent (DES) Applications in Synthesis

Multicomponent Reactions (MCRs) for Tetrazole Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity and complexity. nih.govacs.org Several MCRs have been designed for the construction of the tetrazole scaffold.

The Ugi-azide reaction, an isocyanide-based MCR, is a prominent strategy for generating 1,5-disubstituted tetrazoles. mdpi.com This reaction has been expanded into higher-order MCRs. For example, a one-pot, six-component reaction has been developed to create novel 1,5-disubstituted tetrazole-1,2,3-triazole hybrids through a cascade process involving an Ugi-azide reaction, nucleophilic substitution, and a copper-catalyzed alkyne-azide cycloaddition (CuAAC). mdpi.com

Three-component domino reactions have also been employed. One such protocol involves the reaction of carbonyl compounds, malononitrile, and sodium azide in the presence of nickel(II) oxide nanoparticles as an efficient catalyst. researchgate.net This method proceeds via a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition. researchgate.net Another three-component reaction combines aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) to produce novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. researchgate.net This strategy highlights the utility of MCRs in building complex fused heterocyclic systems based on the tetrazole core. researchgate.netnih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound, primarily 5-substituted-1H-tetrazoles, is dominated by the [3+2] cycloaddition reaction between a nitrile-containing compound and an azide source, typically sodium azide. researchgate.netorganic-chemistry.org The diverse methodologies described in the preceding sections all contribute to the synthesis of these valuable derivatives. The choice of starting nitrile allows for the introduction of a wide array of substituents at the 5-position of the tetrazole ring.

The following table provides examples of substituted 1H-tetrazoles synthesized using various advanced methods, showcasing the broad scope of these reactions.

ProductStarting NitrileMethodCatalystYield (%)Reference
2-(1H-tetrazol-5-yl)acrylonitrileBenzaldehyde, Malononitrile3-Component DominoNano-NiO90 researchgate.net
2-(p-tolyl)-2-(1H-tetrazol-5-yl)acrylonitrilep-Tolualdehyde, Malononitrile3-Component DominoNano-NiO90 researchgate.net
2-(4-nitrophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile4-Nitrobenzaldehyde, Malononitrile3-Component DominoNano-NiO95 researchgate.net
5-(4-chlorophenyl)-1H-tetrazole4-chlorobenzonitrileMetal-Free ClickOSU-691 mdpi.com
5-(4-methoxyphenyl)-1H-tetrazole4-methoxybenzonitrileMetal-Free ClickOSU-692 mdpi.com
5-(3-nitrophenyl)-1H-tetrazole3-nitrobenzonitrileMetal-Free ClickOSU-680 mdpi.com
(E)-2-(4-chlorophenyl)-3-(1H-tetrazol-5-yl)acrylonitrile4-chlorobenzaldehyde, Malononitrile3-Component MCRFe₃O₄@PMO-ICS-ZnO95 nih.gov
(E)-2-(4-methoxyphenyl)-3-(1H-tetrazol-5-yl)acrylonitrile4-methoxybenzaldehyde, Malononitrile3-Component MCRFe₃O₄@PMO-ICS-ZnO93 nih.gov

This interactive table presents specific examples of synthesized 5-substituted-1H-tetrazole derivatives, detailing the starting materials and reaction outcomes.

Regioselective Synthesis of N-Substituted Tetrazoles

A key method for achieving preferential synthesis of 2,5-disubstituted tetrazoles involves the alkylation of 5-substituted 1H-tetrazoles through the diazotization of aliphatic amines. nih.govthieme-connect.comorganic-chemistry.org This reaction uses an organic nitrite reagent to generate a transient diazonium intermediate from a primary amine, which then acts as the alkylating agent. organic-chemistry.org This approach has been shown to favor the formation of the 2,5-disubstituted isomer with high selectivity across a range of aryl, heteroaryl, and alkyl-substituted tetrazoles. organic-chemistry.org The reaction conditions are generally mild and tolerate various functional groups. nih.gov A significant advantage of this method is its applicability in a one-pot, multicomponent reaction starting from nitriles. nih.govthieme-connect.comorganic-chemistry.org In this sequence, a 5-substituted 1H-tetrazole is first formed via a [3+2] cycloaddition between a nitrile and an azide source; subsequent addition of the amine and nitrite reagent in the same pot leads to the N2-alkylated product, streamlining the synthesis and reducing the hazards associated with isolating azide intermediates. nih.govthieme-connect.com

Computational and spectroscopic studies have been crucial in understanding and confirming the structures of the resulting isomers. A general observation in 13C NMR spectroscopy is that the chemical shift of the C5 carbon in 2,5-disubstituted tetrazoles is significantly deshielded (by about 9-12 ppm) compared to the corresponding 1,5-disubstituted isomers, providing a reliable method for structural assignment. mdpi.com The regioselectivity is not solely governed by the steric hindrance of the electrophile but also by the reaction mechanism (SN1 vs. SN2) and potential intramolecular stabilization of the diazonium intermediate. rsc.org

The table below summarizes various regioselective N-alkylation reactions on 5-substituted tetrazoles.

Functional Group Transformations on the Tetrazole Ring

Beyond N-substitution, the functionalization of the C5 carbon of the tetrazole ring is a key strategy for elaborating the structure of this compound derivatives. These transformations allow for the introduction of diverse substituents, which is particularly important in fields like medicinal chemistry.

One powerful method for C5 functionalization is the direct C-H arylation of 1-substituted tetrazoles. organic-chemistry.orgnih.gov This approach utilizes a palladium/copper co-catalytic system to couple 1-substituted tetrazoles with readily available aryl bromides or iodides. organic-chemistry.orgnih.gov This reaction avoids the need for pre-functionalization of the tetrazole ring, such as conversion to an organometallic reagent or a halide, offering a more atom-economical and direct route to 1,5-disubstituted tetrazoles. nih.gov

Alternatively, a two-step sequence involving halogenation followed by a cross-coupling reaction is a versatile and widely used strategy. The C5-proton of a 1-aryl-1H-tetrazole can be selectively replaced by a bromine atom using reagents like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide. nih.gov The resulting 5-bromo-1-aryltetrazole is a valuable intermediate that can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids. nih.gov This sequence provides access to a wide range of 1,5-diaryltetrazoles. nih.gov

Furthermore, the C5 proton of N-substituted tetrazoles can be removed by a strong base like n-butyllithium (nBuLi) to generate a C5-lithiated species. mdpi.com This nucleophilic intermediate can then react with various electrophiles. A related approach involves the deprotonation using a mixed zinc-magnesium base to form storable N-protected (1H-tetrazol-5-yl)zinc pivalates. organic-chemistry.org These organozinc compounds are stable solids that can undergo subsequent cross-coupling and amination reactions to introduce functionality at the C5 position. organic-chemistry.org

The table below provides examples of functional group transformations on the tetrazole ring.

Chemical Reactivity, Reaction Mechanisms, and Tautomerism of 1h Tetrazol 5 Ol

Fundamental Chemical Reactions

1H-Tetrazol-5-ol, also known as 5-hydroxytetrazole, is a versatile heterocyclic compound that participates in a range of chemical transformations. Its reactivity is characterized by oxidation, reduction, and substitution reactions, which allow for the synthesis of a diverse array of tetrazole derivatives.

Oxidation Pathways and Products

The oxidation of this compound and its derivatives can lead to the formation of corresponding tetrazole oxides. While specific oxidation pathways for the parent compound are not extensively detailed in the provided results, related structures like 5-aminotetrazole (B145819) undergo oxidation to form 5-nitrotetrazole. researchgate.netsci-hub.seresearchgate.net This transformation can be achieved using oxidizing agents such as potassium superoxide. researchgate.netsci-hub.seresearchgate.net The reaction is believed to proceed through a free-radical mechanism initiated by hydrogen abstraction. researchgate.net Common oxidizing agents used for tetrazole derivatives include hydrogen peroxide and potassium permanganate.

Reduction Reactions and Resulting Amine Derivatives

Reduction of tetrazole derivatives can yield amine compounds. For instance, the reduction of substituted tetrazoles can be accomplished using reagents like lithium aluminum hydride. This process is a key method for producing various amine derivatives, which are valuable in different chemical applications.

Nucleophilic and Electrophilic Substitution Reactions

The tetrazole ring in this compound is susceptible to both nucleophilic and electrophilic substitution reactions. The electron distribution in the pyrazole (B372694) ring, a related heterocycle, shows that positions with lower electron density are prone to nucleophilic attack, while those with higher electron density are susceptible to electrophilic substitution. mdpi.com In substituted N-tetrazoles, the proton at the C5 position can be removed by a strong base, allowing for the addition of various electrophiles to create 1,5-disubstituted tetrazoles. mdpi.comscielo.org.mx

Nucleophilic substitution can occur at the tetrazole ring, for example, with halogenated reagents. The hydroxyl group can also be displaced in nucleophilic substitution reactions. For instance, intermediates of 5-sulfinyl/sulfonyl-1H-tetrazole can undergo nucleophilic displacement with sulfides.

Acid-Base Behavior and Bioisosteric Relevance (pKa considerations)

This compound exhibits weak acidity, with a pKa value typically in the range of 4 to 5. This acidity is attributed to the hydroxyl group attached to the tetrazole ring. This pKa range is notably similar to that of carboxylic acids (pKa 4.2 to 4.4), which underpins the significant role of 5-substituted-1H-tetrazoles as bioisosteres for carboxylic acids in drug design. researchgate.net This bioisosteric relationship allows the tetrazole moiety to mimic the carboxylic acid group in biological systems, often with improved metabolic stability and cell membrane permeability. researchgate.netopenaccessjournals.com The tetrazole anion and the carboxylate anion share similarities in their electrostatic potential and electron density topologies. researchgate.net

Table 1: Comparison of pKa Values

Compound Class Typical pKa Range
This compound 4–5
Carboxylic Acids 4.2–4.4 researchgate.net
5-Oxo-1,2,4-oxadiazole Slightly less acidic than tetrazoles openaccessjournals.comopenaccessjournals.com
5-Oxo-1,2,4-thiadiazole Slightly less acidic than tetrazoles openaccessjournals.comopenaccessjournals.com

Tautomeric Equilibria and Interconversion Mechanisms

Tautomerism is a critical feature of this compound, influencing its chemical and physical properties.

Prototropic Tautomerism: 1H- and 2H-Forms of the Tetrazole Ring

5-substituted 1H-tetrazoles exist in two primary tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the tetrazole ring. mdpi.com The equilibrium between these forms is influenced by several factors, including the solvent, the nature of the substituent at the 5-position, and intermolecular interactions. mdpi.com

Generally, the more polar 1H-tautomer is the predominant form in solution. mdpi.com In contrast, the 2H-tautomer is often the more stable form in the gas phase. researchgate.netrsc.org Theoretical studies using DFT calculations have been employed to investigate the energies, geometries, and charge distributions of these tautomers. researchgate.net 15N NMR spectroscopy has also proven to be a valuable tool for studying these tautomeric equilibria in solution, with studies indicating that in DMSO, 5-tetrazolones exist almost entirely in the oxo form rather than the hydroxy form. oup.com

The interconversion between the 1H and 2H tautomers is a prototropic process involving the transfer of a proton. The energy barrier for this isomerization can be influenced by substituents on the ring. rsc.org For example, an amino group can facilitate the tautomerization, while a nitro group can have the opposite effect. rsc.org

Table 2: Factors Influencing Tautomeric Equilibrium of 5-Substituted Tetrazoles

Factor Favors 1H-Tautomer Favors 2H-Tautomer
Solvent Polarity High polarity (e.g., in solution) mdpi.comresearchgate.net Low polarity mdpi.com
Physical State Crystalline state researchgate.net Gas phase researchgate.netrsc.org

| Substituent at C5 | | Electron-attracting, bulky substituents mdpi.com |

Influence of Substituents and Environmental Factors on Tautomeric Preferences

The tautomeric equilibrium of 5-substituted tetrazoles, including this compound, is significantly influenced by the surrounding environment, particularly the solvent, and the electronic nature of substituents on the tetrazole ring. mdpi.com The tetrazole ring can exist in two primary tautomeric forms, the 1H- and 2H-tautomers, with the equilibrium between them being a delicate balance of factors. thieme-connect.de

Environmental Factors (Solvent Effects): The polarity of the solvent plays a crucial role in determining the predominant tautomeric form in solution. mdpi.com Theoretical calculations and experimental observations have shown that the 1H-tautomer is generally more polar than the 2H-tautomer. rsc.orgacs.org Consequently, polar solvents tend to stabilize the more polar 1H-form, shifting the equilibrium in its favor. rsc.orgacs.org Conversely, in non-polar solvents or the gas phase, the less polar 2H-tautomer is often the more stable and preferred form. mdpi.comrsc.orgacs.org For instance, in non-polar environments, the dipole moments of 1H- and 2H-tetrazole are approximately 5.30 D and 2.3 D, respectively; this difference in polarity drives the selective stabilization by solvents. rsc.orguna.ac.cr

Substituent Effects: The electronic properties of the substituent at the C5 position also modulate the tautomeric preference. mdpi.comscielo.org.mx Electron-withdrawing groups at this position can alter the polarity and stability of the respective tautomers. rsc.org Theoretical studies on various 5-substituted tetrazoles indicate that while the nature of the substituent does have an influence, the relative thermodynamic stability of the 2H-form compared to the 1H-form does not show a strong practical dependence on the substituent. researchgate.net However, the aromaticity of the tetrazole ring, a factor in its stability, changes significantly between prototropic forms and is slightly dependent on the substituent's nature. researchgate.net Generally, the 2H-tautomer is considered to possess a higher degree of aromaticity than the 1H-tautomer in C-substituted tetrazoles. iosrjournals.org For this compound, the hydroxyl group's electronic character influences the charge distribution and relative energies of the tautomeric forms.

Table 1: Influence of Environmental and Substituent Factors on Tetrazole Tautomerism

FactorConditionPreferred TautomerRationaleCitations
Solvent Polar (e.g., DMSO, Methanol)1H-TautomerHigher polarity of the 1H form is stabilized by polar solvent molecules. mdpi.comrsc.orgacs.org
Non-polar (e.g., Cyclohexane)2H-TautomerLower polarity of the 2H form is favored in non-polar environments. mdpi.comrsc.org
Gas Phase2H-TautomerGenerally the most stable form in the absence of solvent interactions. acs.orgresearchgate.net
Substituent Electron-donating1,4-H,H+ (Cation)Stabilizes the 1,4-H,H+ cationic form. researchgate.net
Electron-withdrawing1,3-H,H+ (Cation)Stabilizes the 1,3-H,H+ cationic form. researchgate.net
General C5-Substituent2H-TautomerOften exhibits higher aromaticity and stability. iosrjournals.org

Intramolecular Hydrogen Bonding Effects on Tautomerism

Intramolecular hydrogen bonding can be a significant factor in controlling the tautomeric preferences of molecules where appropriate functional groups are in proximity. nih.gov In the case of this compound, the presence of the hydroxyl (-OH) group at the C5 position allows for the formation of an intramolecular hydrogen bond with one of the ring's nitrogen atoms.

In addition to the hydroxy forms, this compound can also exist as the 1,4-dihydro-5H-tetrazol-5-one tautomer (an oxo form). conicet.gov.ar In this keto-like structure, the potential for intramolecular hydrogen bonding of the same type is absent, which may influence its relative stability compared to the hydroxy tautomers that can be stabilized by such interactions.

Table 2: Potential Intramolecular Hydrogen Bonding in this compound Tautomers

TautomerHydrogen Bond DonorHydrogen Bond AcceptorResulting Structure
This compound Hydroxyl (-OH) at C5Nitrogen at N2Formation of a 6-membered quasi-aromatic ring.
2H-Tetrazol-5-ol Hydroxyl (-OH) at C5Nitrogen at N1Formation of a 6-membered quasi-aromatic ring.
1,4-dihydro-5H-tetrazol-5-one N/A (Keto form)N/ANo analogous intramolecular H-bond.

Mechanistic Insights into Ring-Opening and Ring-Cleavage Reactions

The tetrazole ring, despite its aromaticity, is an energy-rich heterocycle that can undergo ring-opening and ring-cleavage reactions under energetic conditions such as heat or UV irradiation. researchgate.netconicet.gov.ar These reactions typically involve the fragmentation of the heterocyclic ring, often with the extrusion of a molecule of dinitrogen (N₂), leading to the formation of highly reactive intermediates. The specific pathways and products are highly dependent on the substitution pattern of the tetrazole and the reaction conditions.

Thermal Decomposition Mechanisms

The thermal decomposition of tetrazoles is a complex process that can proceed through multiple pathways. acs.org For many 5-substituted tetrazoles, thermolysis occurs in the melt or gas phase and involves the fragmentation of the tetrazole ring. acs.org Two primary, mechanistically distinct pathways for ring fragmentation have been identified, depending on the position of the substituents. researchgate.net

Nitrilimine Formation: 2,5-disubstituted tetrazoles often decompose via the elimination of N₂ to produce a nitrilimine intermediate. researchgate.net

Nitrene Formation: 1,5-disubstituted tetrazoles can undergo N₂ extrusion to form a nitrene intermediate. researchgate.netuc.pt

High-level computational studies on unsubstituted tetrazole have shown that the thermal decomposition mechanism is complex, with tautomeric equilibria playing a critical role. acs.orgresearchgate.net The decomposition can proceed from both 1H and 2H tautomers, which can interconvert via bimolecular hydrogen-bonded complexes at lower energy barriers than the unimolecular decomposition itself. researchgate.net Another potential decomposition pathway for 5-substituted-1H-tetrazoles involves a cyclo-reversion, yielding a nitrile and hydrazoic acid. beilstein-journals.org The thermal decomposition of bis(1H-tetrazol-5-yl) amine (BTA) has been shown to be a multi-stage process, beginning with the loss of crystalline water, followed by the primary decomposition of the BTA molecule, and subsequent reactions of the residual components. rsc.org For 5-aminotetrazole, decomposition starts around 200 °C. mdpi.com

Table 3: General Thermal Decomposition Pathways of Substituted Tetrazoles

Substitution PatternKey IntermediatePrimary Product(s)Citations
1,5-Disubstituted ImidoylnitreneCarbodiimide (B86325) researchgate.netuc.pt
2,5-Disubstituted NitrilimineVaries (e.g., heterocycles) researchgate.net
5-Substituted (unspecified) Nitrile / Hydrazoic AcidProducts of nitrile hydrolysis/decarboxylation beilstein-journals.org

Photo-Induced Ring-Cleavage

Photolysis of tetrazole derivatives provides another route to ring fragmentation, often yielding a diverse range of products through different degradation pathways. nih.gov The primary photochemical event for most tetrazoles is the cleavage of the ring, accompanied by the extrusion of molecular nitrogen (N₂). nih.govresearchgate.net The nature of the substituents strongly dictates the subsequent reaction pathways and the final photoproducts. mdpi.commdpi.com

Studies on matrix-isolated, unsubstituted tetrazole revealed that photolysis (e.g., with a 193 nm laser) leads to the formation of several products, including nitrilimine, an HCN···NH complex, diazomethane, carbodiimide, and cyanamide. nih.gov The photochemistry is complicated by the potential for tautomerism and the conformational flexibility of substituents. mdpi.com

For substituted tetrazoles, specific pathways have been elucidated. The photolysis of 2,5-disubstituted tetrazoles is proposed to proceed through a nitrilimine intermediate, which can then isomerize to a diazirene. uc.pt This diazirene can subsequently rearrange to a singlet state imidoylnitrene, which ultimately forms a stable carbodiimide. uc.pt In contrast, 1,5-disubstituted tetrazoles can generate the imidoylnitrene species directly upon photo-extrusion of N₂. uc.pt For 5-allyloxy-tetrazoles, the exclusive primary photochemical process identified was N₂ elimination, leading to the formation of 1,3-oxazines. researchgate.net

Table 4: Representative Photoproducts from Tetrazole Derivatives

Starting CompoundConditionsMajor Products / IntermediatesCitations
Tetrazole (unsubstituted) Matrix-isolation, 193 nm photolysisNitrilimine, Diazomethane, Carbodiimide, Cyanamide nih.gov
1,5-Disubstituted Tetrazoles UV irradiationImidoylnitrene, Carbodiimide uc.pt
2,5-Disubstituted Tetrazoles UV irradiationNitrilimine, Diazirene, Carbodiimide uc.pt
5-Allyloxy-tetrazoles UV irradiation in solution1,3-Oxazines researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Bioisosterism as a Foundation for Rational Drug Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar physical and chemical properties, is a cornerstone of modern drug design. The tetrazole ring, particularly the 5-substituted 1H-tetrazole, has proven to be an effective bioisostere, primarily for carboxylic acid and cis-amide functionalities. nih.govcore.ac.ukresearchgate.netbohrium.comscispace.comresearchgate.net This substitution can lead to improved pharmacokinetic profiles, such as enhanced lipophilicity, metabolic stability, and potency. researchgate.net

Mimicry of Carboxylic Acid Moieties in Drug Scaffolds

The 5-substituted 1H-tetrazole is a well-established and frequently utilized bioisostere for the carboxylic acid group. nih.govscispace.comresearchgate.netnih.gov This is attributed to several key similarities. The tetrazole ring possesses a pKa value comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets. bohrium.com The planar structure of the tetrazole ring facilitates the delocalization of negative charge, which is advantageous for receptor-ligand binding. bohrium.com Furthermore, tetrazoles generally exhibit greater metabolic stability compared to carboxylic acids, which can be susceptible to metabolic degradation pathways like β-oxidation. nih.govcore.ac.uk This increased stability can lead to a longer duration of biological action and improved bioavailability. juniperpublishers.comhilarispublisher.com The tetrazolate anion is also more lipophilic than the corresponding carboxylate, which can enhance the ability of a drug molecule to penetrate cell membranes. bohrium.com

Mimicry of Cis-Amide Bonds in Peptidomimetics

In the realm of peptidomimetics, 1,5-disubstituted tetrazoles serve as effective mimics for the cis-amide bond. nih.govresearchgate.netheteroletters.org The geometry of the 1,5-disubstituted tetrazole ring closely resembles the planar and constrained conformation of a cis-peptide bond. nih.gov This structural mimicry is crucial for designing peptidomimetics that can adopt specific conformations required for binding to their biological targets. heteroletters.orgacs.org The replacement of a labile peptide bond with a stable tetrazole ring can also enhance the metabolic stability of the resulting peptidomimetic, making it more suitable for therapeutic applications. heteroletters.org This strategy has been employed in the design of various peptidomimetics, including inhibitors of HIV protease. researchgate.net

Therapeutic Activities of 1H-Tetrazol-5-ol Derivatives

The versatility of the tetrazole scaffold is further highlighted by the broad spectrum of therapeutic activities exhibited by its derivatives. These compounds have been investigated and developed for their potential as anticancer, antimicrobial, and antihypertensive agents.

Anticancer Activity: Cytotoxicity and Antitumor Effects

Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents. These compounds have shown significant cytotoxic effects against a variety of cancer cell lines.

For instance, a series of 3-(1H-tetrazol-5-yl)-β-carbolines displayed potent anticancer activity, with IC50 values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines HCT116 and HT29. mdpi.com Notably, the mechanism of action appeared to be independent of the p53 tumor suppressor pathway. mdpi.com Further investigation of a selective 3-tetrazolyl-β-carboline derivative revealed IC50 values below 8 μM against pancreatic, melanoma, liver, and breast cancer cell lines. mdpi.com

Other research has focused on different classes of tetrazole derivatives. For example, certain 2-(1H-tetrazol-5-yl)acrylonitrile derivatives have been identified as potential anticancer agents. One study reported a compound with an IC50 value of 44.77 µg/mL against the A431 epidermoid carcinoma cell line. Another investigation into new 5-substituted tetrazole-1-yl acetamides found significant and selective toxicity against HT-29 colon cancer cells, with IC50 values for the most active compounds ranging from 69.99 to 98.01 μg/mL. bohrium.com Additionally, novel tetrazole derivatives of dianisidine have shown selective cytotoxicity against cancer cell lines, induction of apoptosis, and were found to target the anti-apoptotic protein Bcl-2. nih.gov

The following table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines.

Derivative ClassCancer Cell Line(s)Reported IC50 Values
3-(1H-tetrazol-5-yl)-β-carbolinesHCT116, HT293.3 - 9.6 µM mdpi.com
2-(1H-tetrazol-5-yl)acrylonitrileA43144.77 µg/mL
5-substituted tetrazole-1-yl acetamidesHT-29, MDA-MB-23169.99 - 122.6 µg/mL bohrium.com
Tetrazole-acetamide derivativesPC3, MCF-732.59 - 94.25 µM tjnpr.org
Tetrazole linked benzochromenesMCF-7, Caco-2, HeLa, SKBR-315 - 33 µM (most potent) nih.gov
Tetrazole derivatives containing isoxazoleOvarian cancer (SK-OV-3)Growth % of 34.94 chalcogen.ro

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Properties

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, with activity against bacteria, fungi, and viruses.

In terms of antibacterial activity, certain 5-substituted 1H-tetrazoles have shown efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. Structure-activity relationship studies indicate that the nature of the substituent on the tetrazole ring plays a crucial role in determining the antibacterial potency. For example, a series of s-Triazine/Tetrazole conjugates exhibited excellent antibacterial activity against Gram-negative bacteria like P. aeruginosa and E. coli. bohrium.com Some pyrazole-linked tetrazole derivatives also showed good to moderate antibacterial activity, particularly those with halogen substituents. thebioscan.com

The antifungal properties of tetrazole derivatives are also well-documented. For instance, some (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives have shown excellent activity against various fungal strains. mdpi.com In another study, novel tetrazole derivatives connected to a benzimidazole (B57391) ring demonstrated efficacy against different Candida species, with some compounds showing greater potency than the standard drug fluconazole (B54011). ajgreenchem.com The mechanism of antifungal action for some tetrazoles is believed to involve the inhibition of the fungal enzyme cytochrome P450.

While less extensively studied, the antiviral potential of tetrazole derivatives has also been explored. For example, peptidomimetics containing a 1,5-disubstituted tetrazole ring have been investigated as inhibitors of HIV protease. researchgate.net

The table below provides an overview of the antimicrobial activity of selected this compound derivatives.

Derivative ClassTarget Microbe(s)Key Findings
5-substituted 1H-tetrazolesE. coli, S. aureus, K. pneumoniaeSignificant antibacterial effects.
s-Triazine/Tetrazole conjugatesP. aeruginosa, E. coli, C. albicansExcellent antibacterial and outstanding antifungal activity. bohrium.com
Pyrazole-linked tetrazolesGram-positive and Gram-negative bacteriaGood to moderate antibacterial activity. thebioscan.com
(E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrilesVarious fungal strainsExcellent antifungal activity. mdpi.com
Benzimidazole-linked tetrazolesCandida speciesSome compounds more potent than fluconazole. ajgreenchem.com

Antihypertensive Agents: Angiotensin II Receptor Blockers (ARBs)

One of the most successful applications of the 1H-tetrazole moiety in medicinal chemistry is in the development of Angiotensin II Receptor Blockers (ARBs). juniperpublishers.comhilarispublisher.comprimescholars.commdpi.com ARBs are a class of drugs that are highly effective in the management of hypertension. primescholars.commdpi.com They function by blocking the AT1 receptor, thereby preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. primescholars.com

Many blockbuster ARBs, such as Losartan, Valsartan, Irbesartan, Candesartan, and Olmesartan, incorporate a 5-substituted-1H-tetrazole ring. juniperpublishers.comhilarispublisher.commdpi.comdrugbank.com In these drugs, the acidic tetrazole group serves as a bioisosteric replacement for a carboxylic acid, contributing to their high affinity for the AT1 receptor and their excellent therapeutic profiles. mdpi.com The development of these drugs highlights the critical role of the tetrazole scaffold in creating potent and orally active antihypertensive agents. primescholars.com

Antioxidant Properties and Oxidative Stress Mitigation

Derivatives of 1H-tetrazole have demonstrated notable antioxidant capabilities. Studies have shown that these compounds can act as potent radical scavengers, a property crucial for mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant potential of various tetrazole derivatives has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Research indicates that tetrazole compounds can exhibit significant antioxidant effects even at low concentrations. wisdomlib.orgacs.org For instance, a study on a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives identified several compounds with prominent antioxidant activity. evitachem.com Similarly, another investigation synthesized two series of tetrazole derivatives and found that one of the compounds, S10, displayed the highest radical scavenging activity among those tested. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This capacity suggests that this compound and its analogues could be beneficial in preventing or treating conditions associated with oxidative damage. wisdomlib.orgevitachem.com

Other Pharmacological Activities (e.g., Anti-inflammatory, Analgesic, Antidiabetic)

Beyond their antioxidant effects, derivatives of this compound have been investigated for a range of other pharmacological activities, including anti-inflammatory, analgesic, and antidiabetic effects. mdpi.comacs.org

Anti-inflammatory Activity: The tetrazole moiety is a key component in several compounds developed for their anti-inflammatory properties. acs.org Research has shown that certain 1,5-disubstituted tetrazole derivatives can act as non-covalent inhibitors of the inflammasome-caspase-1 pathway, a critical pathway in inflammation. These compounds have been shown to inhibit the release of interleukin-1β (IL-1β) in activated macrophages at low micromolar concentrations. acs.org Additionally, some 5-phenyl-1-(acyl)-1,2,3,4-tetrazole derivatives have been synthesized and screened for their anti-inflammatory activity, with several compounds showing potent effects. acs.org The anti-inflammatory potential is also linked to the inhibition of cyclooxygenase (COX) enzymes, with some tetrazole derivatives showing selective inhibition of COX-2. mdpi.com

Analgesic Activity: The structural similarity of the tetrazole ring to the carboxylic acid group has led to its investigation as a bioisostere in the design of new analgesic agents. acs.org Numerous studies have confirmed that tetrazole derivatives possess significant analgesic properties. acs.orgresearchgate.net For example, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have been synthesized and shown to cause a significant decrease in acetic acid-induced writhing responses in mice, a common model for testing analgesics. acs.org Other research has also highlighted the analgesic potential of novel tetrazole derivatives containing an acridine (B1665455) ring and 5-[b-(phenothiazinyl-10-yl)ethyl]-1-(acyl)-1,2,3,4-tetrazoles.

Antidiabetic Activity: Derivatives of 1H-tetrazole have emerged as promising candidates for the treatment of diabetes. A series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives have demonstrated potent glucose and lipid-lowering activities in animal models of obesity and diabetes. nih.gov One particular compound, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole, was found to be 72 times more active than the established antidiabetic drug pioglitazone (B448) in lowering glucose levels. nih.gov The antidiabetic effects of these compounds are often attributed to their potent agonistic activity for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov Further studies have synthesized 1-[2-(1H-tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas and related quinazolinones, with some compounds showing significant hypoglycemic activity, even exceeding that of reference drugs like Metformin and Gliclazide.

Mechanisms of Action and Molecular Interactions

The diverse pharmacological activities of this compound derivatives stem from their ability to interact with various molecular targets, including enzymes and receptors, and to inhibit key biological pathways.

Enzyme and Receptor Binding Affinity and Specificity

The this compound moiety is a well-established bioisostere for the carboxylic acid group, which allows it to mimic the interactions of carboxylic acids with biological targets. dergipark.org.tr This bioisosterism facilitates binding to the active sites of enzymes and receptors. evitachem.com

Molecular docking studies have provided insights into these interactions. For instance, certain 2-(1H-tetrazol-5-yl)acrylonitrile derivatives have shown strong binding affinity to the CSNK2A1 enzyme, with significant negative binding energies suggesting stable interactions. nih.govresearchgate.net In the context of antidiabetic activity, tetrazole compounds have been identified as ligands for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). biorxiv.org Crystallographic studies of the PPARγ ligand-binding domain in complex with a tetrazole derivative have confirmed the binding mode, revealing that the tetrazole ring forms favorable interactions within the polar region of the receptor's binding pocket. biorxiv.org Furthermore, tetrazole derivatives have been studied for their binding to other receptors, such as the histamine (B1213489) H1 receptor, where the introduction of a tetrazole functionality influenced the ligand's binding kinetics. acs.org

Inhibition of Key Biological Pathways (e.g., Fungal Cytochrome P450)

A significant mechanism of action for the antifungal activity of tetrazole derivatives is the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov By inhibiting CYP51, these tetrazole compounds disrupt the integrity of the fungal cell membrane, leading to fungal cell death.

Several studies have designed and synthesized novel tetrazole derivatives as potent CYP51 inhibitors. wisdomlib.orgamazonaws.com Molecular docking studies have been instrumental in predicting the binding affinity of these compounds to the active site of CYP51. wisdomlib.orgamazonaws.com For example, novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were designed to replace the triazole ring of fluconazole with a tetrazole ring, and docking studies confirmed their potential to interact with the active site of CYP51. nih.gov Another study on novel albaconazole (B1665687) derivatives containing a tetrazole moiety found that the most potent compound exhibited strong antifungal activity against a range of pathogenic fungi, with a low inhibitory effect on human CYP450 enzymes, indicating high selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Development

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies have provided valuable insights into how modifications of the molecular structure influence biological activity.

For antifungal agents targeting CYP51, SAR studies have shown that the nature and position of substituents on the phenyl ring attached to the tetrazole core are critical. For instance, in a series of pyridyl tetrazole derivatives, the presence of electron-withdrawing groups on the phenyl ring was found to enhance antifungal activity. mdpi.com Molecular docking simulations have helped to rationalize these findings by showing how different substituents interact with the active site of the enzyme. wisdomlib.org

In the development of anticonvulsant agents, a series of 5-substituted 1-H-tetrazoles were synthesized and evaluated. The results indicated that the nature of the substituent at the 5-position significantly impacts the anticonvulsant activity and neurotoxicity. nih.gov For example, certain substitutions led to potent activity in the maximal electroshock (MES) seizure test, while others were more effective in the subcutaneous pentylenetetrazole (scPTZ) model. nih.gov

SAR studies on tetrazole derivatives as anti-inflammatory agents have also been conducted. In a series of 1,5-disubstituted α-amino tetrazole derivatives designed as caspase-1 inhibitors, the nature of the substituents at both the 1- and 5-positions of the tetrazole ring was found to be important for inhibitory activity. acs.org

The following table summarizes some key SAR findings for tetrazole derivatives:

Compound Series Pharmacological Activity Key SAR Findings Reference(s)
Pyridyl tetrazole derivativesAntifungal (CYP51 inhibition)Electron-withdrawing groups on the phenyl ring enhance activity. mdpi.com
5-substituted 1-H-tetrazolesAnticonvulsantThe nature of the substituent at the 5-position influences potency and the specific type of anticonvulsant activity. nih.gov
1,5-disubstituted α-amino tetrazolesAnti-inflammatory (Caspase-1 inhibition)Substituents at both the 1- and 5-positions are crucial for activity. acs.org
Phenyl(2H-tetrazol-5-yl)methanamine derivativesAntifungalThe introduction of a morpholine (B109124) group at a specific position can abolish antifungal activity. nih.gov

This compound in Prodrug Design and Delivery Systems

The this compound moiety, particularly due to its ability to act as a bioisostere of the carboxylic acid group, plays a significant role in prodrug design. dergipark.org.tr This strategy is often employed to improve the physicochemical properties of a drug, such as solubility, stability, and oral absorption. The tetrazole ring can be masked with a promoiety that is cleaved in vivo to release the active drug.

For example, the tetrazole group has been incorporated into prodrugs of angiotensin II receptor antagonists to enhance their oral bioavailability. mdpi.com The design of prodrugs for TYK2 inhibitors has also utilized the tetrazole moiety, where it is part of the active molecule for which a prodrug is designed to improve absorption. acs.org In some cases, the tetrazole itself is part of the promoiety.

In the realm of drug delivery, tetrazole-containing polymers have been used to develop novel, stimuli-responsive nanosystems. For instance, pillar evitachem.comarenes have been combined with tetrazole-based polymers to create nanocontainers for drug delivery. researchgate.net These systems can release their cargo in response to specific stimuli, such as changes in pH, which is a promising feature for targeted drug delivery. researchgate.net Additionally, solid lipid nanoparticles have been explored as emerging colloidal nano drug delivery systems for tetrazole derivatives. dergipark.org.tr The unique properties of the tetrazole ring, including its ability to form hydrogen bonds and its metabolic stability, make it an attractive component for the design of advanced drug delivery systems. acs.org

Applications in Materials Science and Energetic Materials

Utilization in Energetic Materials and Explosives

The high nitrogen content (80% by weight in the parent tetrazole ring) and positive heat of formation are key characteristics that make tetrazole-based compounds, including those derived from 1H-Tetrazol-5-ol, a focal point in the research and development of energetic materials. researchgate.netmdpi.com These materials are often sought as more environmentally friendly alternatives to traditional explosives due to the generation of dinitrogen (N₂) gas as a primary decomposition product. mdpi.comphotrio.com

This compound serves as a foundational backbone for creating more complex, high-energy molecules. researchgate.net The synthesis of these materials often involves combining the tetrazole moiety with other energetic functional groups or heterocyclic rings to enhance performance. researchgate.netacs.org A common strategy is the C-C linkage of tetrazole rings with other nitrogen-rich heterocycles like pyrazole (B372694). For instance, 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives have been synthesized from pyrazole-4-carbonitriles through a reaction with sodium azide (B81097). researchgate.net

Another approach involves the direct functionalization of the tetrazole ring. The synthesis of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H₃TTT), a nitrogen-rich (73.7%) energetic material, demonstrates the coupling of tetrazole and s-triazine moieties to create a molecule with multiple N-N and C-N bonds, contributing to its high heat of formation. Similarly, researchers have successfully synthesized 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) and its ionic derivatives, creating a series of fused-ring energetic materials. uc.pt The strategic integration of nitro groups (–NO₂) or dinitromethyl groups [–C(NO₂)₂] onto the tetrazole ring is another method employed to improve energy output, though it presents challenges in maintaining thermal stability. researchgate.net

A critical balance must be struck between energy output and thermal stability for the practical application of energetic materials. Tetrazole-based compounds are known for their relatively high thermal stability, a result of the aromaticity of the heterocyclic ring. researchgate.net However, functionalizing the ring to increase energy often impacts this stability. researchgate.net For example, connecting a 1,2,5-oxadiazol-3-amine (B3056651) moiety with tetrazol-1-ol can reduce thermal stability, with a recorded decomposition temperature of 197 °C. academie-sciences.frnih.gov

Conversely, strategic design can lead to compounds with exceptional thermal resilience. Salts of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine exhibit high thermal stabilities, with decomposition temperatures reaching up to 299 °C. google.com The fused-ring compound 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) and its derivatives also show excellent thermal stability, with decomposition temperatures as high as 329 °C for certain ionic salts. uc.pt The heat of formation (ΔHբ), a key indicator of energy content, is typically high and positive for these nitrogen-rich compounds. acs.org For instance, salts of 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) have high positive heats of formation ranging from 630.4 to 1275.2 kJ mol⁻¹. ontosight.ai

Table 1: Thermal Decomposition and Energetic Properties of Selected Tetrazole-Based Compounds

The ultimate performance of an explosive is defined by its detonation properties (velocity and pressure) and its sensitivity to external stimuli like impact and friction. Research has focused on developing tetrazole derivatives that outperform traditional explosives like TNT and approach or exceed the performance of HMX. google.comontosight.ai

Energetic salts derived from N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine show calculated detonation velocities in the range of 8264–9364 m/s and pressures from 25.9–37.4 GPa. google.com One particular salt demonstrated a detonation velocity of 9364 m s⁻¹ while being insensitive to impact (> 40 J) and friction (360 N). google.com Similarly, hydroxylammonium and hydrazinium (B103819) salts of N-(3,4-dinitro-1H-pyrazol-5-yl)-2H-tetrazol-5-amine exhibit superior detonation velocities of 9412 m/s and 9441 m/s, respectively, which are higher than that of HMX. nih.gov

Sensitivity is a crucial safety parameter. While increasing energy content can sometimes increase sensitivity, many tetrazole-based compounds have been designed to be remarkably insensitive. acs.org For instance, oxime-bridged oxadiazole-tetrazole derivatives show high insensitivity to impact (> 40 J) and friction (> 360 N). academie-sciences.frnih.gov This combination of high performance and low sensitivity makes these materials promising candidates for next-generation insensitive high explosives. google.com

Table 2: Detonation Performance and Sensitivity of Selected Tetrazole-Based Compounds

Thermal Stability and Energy Output Properties of Tetrazole-Based Energetic Compounds

Role in Photographic and Imaging Technologies

Tetrazole derivatives, including this compound (which exists in tautomeric equilibrium with 1,4-dihydro-5H-tetrazol-5-one, also known as tetrazolone), play a specialized role in photographic and imaging technologies. mdpi.com Their primary function is as antifoggants and stabilizers in photographic emulsions. academie-sciences.fr

In the photographic process, silver halide crystals are exposed to light to form a latent image. During development, unexposed silver halide crystals can be spontaneously reduced, creating a "fog" that degrades the final image quality. Tetrazole compounds, such as 1-phenyl-5-mercaptotetrazole (a related thiol derivative), adsorb to the surface of the silver halide grains. nih.gov This action helps to inhibit the development of unexposed grains, thus preventing chemical fog and stabilizing the emulsion against loss of sensitivity and increased fog during storage. nih.gov High molecular weight polymers containing tetrazole moieties have been specifically developed for this purpose. The use of tetrazolones and other derivatives as stabilizers in photography and photoimaging has been documented in various patents. Furthermore, certain benzyl-methyl-tetrazole derivatives can be labeled with isotopes like ¹¹C or ¹⁸F for use as PET imaging agents in medical diagnostics.

Development of Gas Generators with Tetrazole Components

The high nitrogen content and ability to rapidly decompose into large volumes of nitrogen gas make tetrazole compounds ideal for use in gas-generating compositions, most notably for automotive airbag inflators. These compositions are sought as safer, non-toxic alternatives to sodium azide.

Derivatives such as 5-aminotetrazole (B145819) (5-AT) and bis-(1(2)H-tetrazol-5-yl)-amine (BTA) are used as the fuel component in these gas generants. These fuels are combined with an oxidizer, such as phase-stabilized ammonium (B1175870) nitrate (B79036) (PSAN), strontium nitrate, or potassium nitrate, to create a propellant that burns rapidly and produces a non-toxic gas effluent. A typical formulation consists of about 15-35% tetrazole fuel and 60-85% oxidizer by weight. A critical aspect of production is the use of anhydrous forms of the tetrazole fuel, as hydrated versions have been found to have unacceptably low burn rates.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The tetrazole ring's nitrogen atoms make this compound and its derivatives excellent ligands in coordination chemistry for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com These materials consist of metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional structures with potential applications in gas storage, catalysis, and as energetic materials themselves (HE-MOFs). photrio.commdpi.com

Ligands such as 5-(1H-tetrazol-5-yl)isophthalic acid have been used to synthesize a variety of coordination polymers with different metal ions like Co(II), Zn(II), and Pb(II), resulting in structures with diverse topologies and properties, including luminescence and magnetism. For example, a lead-based coordination polymer constructed with this ligand forms a 2-D layer structure that can be further linked into a 3-D supramolecular framework.

In the field of energetic materials, ligands like N,N-bis(1H-tetrazole-5-yl)-amine (H₂BTA) are used to construct HE-MOFs. photrio.com H₂BTA is an attractive choice due to its high nitrogen content (82.34%), versatile coordination modes, and the fact that its primary decomposition product is environmentally benign N₂ gas. photrio.com These HE-MOFs can confine energetic species within their pores, potentially enhancing stability and creating safer, structurally reinforced energetic materials.

This compound as a Ligand in Metal Complexation

The tetrazole ring, particularly in its deprotonated (tetrazolate) form, is an effective ligand for coordinating with a wide range of metal ions. 5-substituted-1H-tetrazoles can exist in neutral, anionic, or cationic forms and are capable of acting as both hydrogen bond donors and acceptors. nih.gov This versatility allows them to form stable complexes and multidimensional frameworks with diverse coordination modes. The nitrogen-rich nature of the tetrazole ring makes these ligands particularly interesting for the development of energetic coordination compounds.

Derivatives of 1H-tetrazole are frequently employed to create robust coordination networks. For instance, di(1H-tetrazol-5-yl)methane (5-DTM) has been used as a neutral, nitrogen-rich ligand to synthesize a variety of energetic transition metal complexes with metals like copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov Similarly, ligands such as 1H-tetrazole-5-acetic acid have been utilized to construct mixed-ligand complexes with nickel(II) and zinc(II), demonstrating the bifunctional nature of these ligands in bridging metal centers. researchgate.netresearchgate.net The coordination can involve different nitrogen atoms of the tetrazole ring, leading to the formation of one-, two-, or three-dimensional structures. rsc.org

The synthesis of these complexes often occurs under hydrothermal conditions or through standard solution-based reactions. rsc.org The resulting metal complexes show a wide array of structural diversity, from simple mononuclear structures to complex 3D frameworks, influenced by the choice of metal ion, the specific tetrazole ligand, and the reaction conditions. rsc.org For example, the reaction of CoCl₂·6H₂O with 1,3-benzeneditetrazol-5-yl (m-BDTH₂) results in a complex where the tetrazolic groups remain protonated and assemble into a three-dimensional network through hydrogen bonding and stacking interactions. nih.gov

Below is a table summarizing examples of metal complexes formed using tetrazole-based ligands.

Metal IonTetrazole LigandResulting Complex FormulaStructural Dimensionality
Co(II)1,3-benzeneditetrazol-5-yl[Co(C₈H₆N₈)₂(H₂O)₂(CH₃CN)₂]Cl₂3D Network
Cu(II)di(1H-tetrazol-5-yl)methane[CuCl₂(5-DTM)₂]·2H₂ONot specified
Ni(II)di(1H-tetrazol-5-yl)methane[Ni(H₂O)₂(5-DTM)₂]Cl₂Not specified
Zn(II)1H-tetrazole-5-acetic acid{[Zn(dmbipy)L]·H₂O}n1D Polymer
Cd(II)3-((1H-tetrazol-5-yl) methyl) pyridine[Cd₃(3TMP)₄(N₃)₂]·0.38H₂O3D Framework

Functional Properties of Tetrazole-Derived MOFs (e.g., Catalysis, Gas Storage)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The high surface area, tunable pore size, and adjustable chemical functionality of MOFs make them promising candidates for applications in catalysis and gas storage. hilarispublisher.com Tetrazole-derived ligands are particularly advantageous for creating MOFs with high thermal stability and energetic properties due to their high nitrogen content. at.ua

Catalysis

MOFs can function as heterogeneous catalysts, offering advantages such as high spatial density of active sites and tunable porosity. nih.gov The catalytic activity can originate from the metal nodes, the organic linkers, or guest molecules encapsulated within the pores. researchgate.net While zeolites have been traditionally used, MOFs provide greater structural and functional diversity. researchgate.net

In the context of tetrazole-derived MOFs, their application in catalysis is an emerging field. The robust framework and the presence of coordinatively unsaturated metal sites are key features that can facilitate catalytic reactions. acs.org MOFs can be used directly or serve as precursors to derive catalytic materials with high porosity and dispersed metal species. nih.gov For instance, MOF-based materials have been investigated for various thermal-catalytic conversions. nih.gov The structural diversity of tetrazole-based complexes allows for the design of materials tailored for specific catalytic processes, including oxidation and polymerization reactions. nih.govscirp.org

Gas Storage

The exceptionally high surface area and porous nature of MOFs make them ideal materials for gas storage, with applications in storing hydrogen, methane, and carbon dioxide. wikipedia.orghilarispublisher.com The ability to tune pore size and surface chemistry allows for the selective adsorption of specific gas molecules. mdpi.com

Tetrazole-based MOFs are particularly noteworthy for their potential in selective gas separation and storage. The nitrogen-rich frameworks can offer preferential binding sites for certain gases. A notable example is the microporous MOF [Cu(atbdc)], where H₂atbdc is 5-(5-amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid. This material, also known as UTSA-100, demonstrates high selectivity for acetylene (B1199291) (C₂H₂) over ethylene (B1197577) (C₂H₄), which is crucial for purifying ethylene streams. mdpi.com Another area of interest is high-energy-density materials (HEDMs), where nitrogen-rich MOFs, such as those based on N,N-bis(1H-tetrazole-5-yl)-amine (H₂bta), are designed for their energetic performance and can also be considered for their gas generation properties upon decomposition. at.uaresearchgate.net

The table below highlights the gas storage capabilities of specific tetrazole-derived MOFs.

MOF Name/FormulaTetrazole LigandTarget GasKey Finding
UTSA-100 ([Cu(atbdc)])5-(5-amino-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acidC₂H₂/C₂H₄High selectivity and uptake for C₂H₂ from mixtures containing 1% acetylene at 296 K and 1 atm. mdpi.com
[Pb(bta)·2H₂O]nN,N-Bis(1H-tetrazole-5-yl)-amineN/A (Energetic Material)High nitrogen content (31.98%) and density, designed as a high-energy material that decomposes to environmentally benign nitrogen gas. researchgate.net

Computational Chemistry and Spectroscopic Characterization

Theoretical Studies on Molecular Structure and Energetics

Theoretical studies provide profound insights into the properties of 1H-tetrazol-5-ol at an atomic level. These computational approaches allow for the examination of structures and energy landscapes that can be challenging to probe experimentally. The predominant focus of these studies is the tautomerism between the hydroxyl, oxo, and other potential forms of the tetrazole ring.

Quantum chemical calculations are fundamental to understanding the relative stabilities of the various tautomers of this compound. High-level ab initio and Density Functional Theory (DFT) methods are frequently employed to model these systems. sci-hub.se

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been effectively used to investigate the structures and energies of tetrazole derivatives. nih.govresearchgate.netrsc.org For the parent tetrazole, these calculations show that the tautomeric equilibrium is heavily influenced by the surrounding environment. sci-hub.se In the gas phase, the 2H-tetrazole isomer is generally found to be the most stable form. sci-hub.semdpi.com However, in polar solvents or in the solid state, the more polar 1H-tautomer becomes the dominant species. sci-hub.semdpi.compnrjournal.com

This principle applies to this compound, which can exist in several forms, including the aromatic 5-hydroxy-1H-tetrazole, the non-aromatic 1,2-dihydro-5H-tetrazol-5-one (a 2H-tautomer), and the 1,4-dihydro-5H-tetrazol-5-one (a 4H-tautomer). Computational studies indicate that the relative energies of these forms are separated by only a few kcal/mol, with the exact stability order depending on the computational model and the simulated environment (gas phase vs. solvent). Ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide even higher accuracy for these energy calculations. researchgate.net

Table 1: Calculated Properties of Tetrazole Tautomers

TautomerComputational MethodRelative Energy (kJ/mol)Dipole Moment (Debye)Environment
1H-TetrazoleQCISD(T)//MP2/6-311+G(2d,2p)75.15Gas Phase
2H-TetrazoleQCISD(T)//MP2/6-311+G(2d,2p)0 (Reference)2.10Gas Phase
1H-TetrazoleSCRF/QCISD(T)-12Not ReportedPolar Medium (ε=40)
2H-TetrazoleSCRF/QCISD(T)0 (Reference)Not ReportedPolar Medium (ε=40)

Note: Data for parent tetrazole is used to illustrate the principles of tautomer stability. The calculated free energy changes for tautomerization of 1H-tetrazole to 2H-tetrazole are -7 kJ/mol in the gas phase and +12 kJ/mol in a polar medium (ε=40). sci-hub.se A positive value indicates 1H is more stable.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformations and the transition states that connect them. libretexts.org For this compound, the PES is dominated by the tautomeric conversions rather than by bond rotations found in more flexible molecules.

Theoretical calculations have been used to map the PES for hydrogen transfer between the different nitrogen atoms of the tetrazole ring. nih.govresearchgate.net Studies on the parent tetrazole show that the unimolecular isomerization via a cdnsciencepub.comrsc.org hydrogen shift has a very high activation energy barrier, calculated to be around 207 kJ/mol in the gas phase. sci-hub.se However, the barrier for tautomerization can be significantly lowered through bimolecular mechanisms. figshare.com In condensed phases or in H-bonded dimers, concerted double hydrogen transfer reactions provide a much lower energy pathway, with activation barriers in the range of 75-120 kJ/mol. figshare.com This indicates that the interconversion between tautomers of this compound is likely facilitated by intermolecular interactions in solution or the solid state.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing insights into bonding, charge transfer, and hyperconjugative interactions. longdom.orgnumberanalytics.com This analysis is particularly useful for understanding the electronic structure of the different tautomers of this compound.

NBO analysis reveals how charge is distributed among the atoms and quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net For instance, it can characterize the nature of intramolecular hydrogen bonds, such as an O-H···N bond in the hydroxy form or an N-H···O bond in the oxo form, which contribute to the stability of specific conformers. nih.gov

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key application. mdpi.comresearchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. Different tautomers of this compound will exhibit distinct HOMO-LUMO gaps, which can be correlated with their relative reactivity and propensity for photochemical decomposition. researchgate.net

Table 2: Representative NBO and Frontier Orbital Data for Tetrazole Derivatives

Compound/TautomerParameterCalculated ValueComputational Method
(5H-tetrazol-1-yl)(triphenylphosphine)goldNBO Charge on Au+0.35 eB3LYP/LANL2DZ
(5H-tetrazol-1-yl)(triphenylphosphine)goldNBO Charge on P+1.18 eB3LYP/LANL2DZ
2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazineHOMO Energy-7.45 eVDFT
2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazineLUMO Energy-2.98 eVDFT

Note: Data from related tetrazole compounds are shown to illustrate the application of NBO and HOMO/LUMO analysis. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Spectroscopic Investigations

Spectroscopic techniques provide the experimental evidence needed to validate and complement theoretical findings. Infrared and nuclear magnetic resonance spectroscopy are the primary methods used to characterize the structure of this compound and identify the predominant tautomer in a given state.

Infrared (IR) spectroscopy is a powerful technique for distinguishing between the tautomers of this compound because the key functional groups of each isomer give rise to characteristic vibrational frequencies. pnrjournal.comsemanticscholar.org The spectra are often interpreted with the aid of DFT calculations, which can predict the vibrational frequencies for each proposed structure. researchgate.netuc.pt

The main tautomers, 5-hydroxy-1H-tetrazole and 5H-tetrazol-5-one, can be readily distinguished:

5-hydroxy-1H-tetrazole (Enol/Aromatic form): This tautomer is expected to show a broad absorption band for the O-H stretch, typically in the 3200-3600 cm⁻¹ region, and an N-H stretching band. It would lack a strong carbonyl absorption.

5H-Tetrazol-5-one (Keto/Amide form): This tautomer is characterized by a strong C=O stretching vibration, typically appearing in the 1650-1750 cm⁻¹ region. It will also exhibit N-H stretching vibrations.

Matrix isolation IR spectroscopy, combined with theoretical calculations, has been used extensively to study the vibrational spectra of isolated tetrazole monomers and their photochemistry. nih.govresearchgate.net

Table 3: Characteristic Calculated IR Frequencies for Tetrazole Tautomers

Vibrational ModeExpected Frequency Range (cm⁻¹)Associated Tautomer
O-H stretch3200 - 36005-hydroxy-1H-tetrazole
N-H stretch3300 - 3500Both tautomers
C=O stretch1650 - 17505H-Tetrazol-5-one
C=N stretch1550 - 1650Both tautomers
Ring vibrations900 - 1500Both tautomers

Note: These are general ranges and the exact positions depend on the specific molecule and its environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation of organic molecules in solution. cdnsciencepub.com For this compound, both ¹H and ¹³C NMR are used to determine the structure and identify the dominant tautomer present under the experimental conditions. d-nb.infonih.gov

The ¹H NMR spectrum would show signals for the protons attached to nitrogen and, in the case of the hydroxy tautomer, the oxygen. The exact chemical shifts and the observation of a distinct OH proton signal depend heavily on the solvent, concentration, and temperature due to proton exchange.

¹³C NMR spectroscopy is particularly diagnostic for distinguishing between the 1H and 2H tautomeric forms of the tetrazole ring. mdpi.com The chemical shift of the single carbon atom (C5) in the ring is sensitive to the electronic environment and the position of the annular proton. In general, the C5 carbon signal in 2,5-disubstituted tetrazoles (analogous to the 2H-tautomer) is deshielded (appears at a higher ppm) compared to the corresponding 1,5-disubstituted isomers (analogous to the 1H-tautomer). mdpi.com For this compound existing in the oxo form, the C5 carbon would resemble a carbonyl carbon, leading to a significantly downfield shift.

Table 4: Representative NMR Data for this compound

NucleusCompoundSolventChemical Shift (δ, ppm)
¹³CThis compoundNot Specified157.1

Source: The ¹³C NMR data is from a publicly available spectrum for this compound. nih.gov The single peak suggests a specific tautomer is dominant under the measurement conditions.

Compound Index

Mass Spectrometry (MS) for Compound Identification

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). savemyexams.com

In electron ionization mass spectrometry (EI-MS), this compound typically exhibits a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 86.04 g/mol . The fragmentation of this molecular ion provides a characteristic pattern that aids in its identification. A common fragmentation pathway for tetrazole derivatives involves the loss of a molecule of nitrogen (N₂). lifesciencesite.com Another significant fragmentation process is the elimination of a hydrazoic acid radical (HN₃), a behavior observed in the positive ion mass spectrometry of some 5-substituted 1H-tetrazoles. lifesciencesite.com The fragmentation patterns can be influenced by the type of ionization method used and the specific substitution on the tetrazole ring. lifesciencesite.comnih.gov For instance, studies on 5-substituted 1H-tetrazole derivatives have shown different characteristic fragment ions in positive and negative ion tandem mass spectrometry. lifesciencesite.com

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Tautomerism and Structure

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful solid-state technique for investigating the local electronic environment of atomic nuclei with a nuclear quadrupole moment, such as ¹⁴N. sohag-univ.edu.egslideshare.net This method is particularly valuable for studying tautomerism in heterocyclic compounds like this compound. mdpi.com Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. The NQR frequencies are highly sensitive to the electric field gradient at the nucleus, which is determined by the surrounding electron distribution. sohag-univ.edu.eg

For this compound, NQR can distinguish between different tautomeric forms by probing the electronic environment of the nitrogen atoms in the ring. mdpi.com Studies on related azole systems have demonstrated the utility of NQR in identifying the predominant tautomer in the solid state. mdpi.com For many 5-substituted tetrazoles, the 1H-tautomer is the most prevalent form in the crystalline state. researchgate.net Theoretical calculations can complement experimental NQR data to provide a more detailed understanding of the relationship between the observed frequencies and the molecular structure, including the effects of intermolecular interactions. nih.gov

X-ray Crystallography: Solid-State Structural Analysis

Determination of Intramolecular Geometry (Bond Lengths, Bond Angles, Torsion Angles)

Single-crystal X-ray diffraction studies provide precise measurements of the intramolecular geometry of this compound. nii.ac.jpresearchgate.net These studies can confirm the predominant tautomeric form in the solid state by analyzing the bond lengths. For example, a C-O bond length characteristic of a single bond would support the hydroxyl tautomer over the keto form. The bond lengths and angles within the tetrazole ring reveal the degree of electron delocalization. rsc.org Analysis of crystallographic data for related tetrazole structures shows that the bond lengths and angles can be influenced by cocrystallization with other molecules. nii.ac.jp

Table 1: Representative Intramolecular Geometry Data for a Tetrazole Derivative

Parameter Value (Å or °)
Bond Lengths (Å)
N1–N2 1.345
N2–N3 1.298
N3–N4 1.354
N4–C5 1.328
C5–N1 1.334
Bond Angles (°)
C5–N1–N2 108.9
N1–N2–N3 109.3
N2–N3–N4 104.9
N3–N4–C5 110.1
N4–C5–N1 106.8

Note: These are representative values for a tetrazole ring and can vary in this compound.

Cocrystal Structures with Biological Receptors for Binding Mode Analysis

The tetrazole moiety is a well-known bioisostere for the carboxylic acid group and is found in many pharmaceutical compounds. beilstein-journals.orgrug.nl Analyzing the cocrystal structures of tetrazole-containing ligands with their biological receptors, such as enzymes or proteins, provides valuable insights into their binding modes. acs.orgnih.gov These structures reveal how the tetrazole ring interacts with amino acid residues in the active site. For example, the tetrazole ring can participate in multiple hydrogen bonds with the receptor. acs.org The nitrogen atoms can act as hydrogen bond acceptors, and the acidic proton on the ring can be a hydrogen bond donor. acs.orgnih.gov The tetrazole moiety can also engage in metal chelation within the active site of metalloenzymes. acs.org As of March 2018, there were 155 tetrazole cocrystal structures available in the Protein Data Bank, highlighting the importance of this scaffold in medicinal chemistry. nih.gov

Molecular Docking and Simulation Studies (e.g., for Receptor Interaction)

Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a biological receptor at the molecular level. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For tetrazole derivatives, docking studies have been used to investigate their binding affinity and mode of interaction with various targets, including enzymes like DNA gyrase and topoisomerase IV. lcbio.plscilit.com These studies help in understanding the structure-activity relationships and in the design of new, more potent inhibitors. lcbio.pl For example, docking studies of 5-substituted 1H-tetrazoles with the CSNK2A1 receptor have been performed to predict binding energies. nih.gov

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. rsc.org MD simulations can be used to assess the stability of the docked pose and to analyze the flexibility of the ligand and the protein. rsc.org These simulations have been employed to study the stability of tetrazole derivatives in the active site of proteins like the SARS-CoV-2 main protease and to understand their conformational behavior in complex with receptors such as the estrogen receptor-α. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Nitrogen
Hydrazoic acid
1H-Tetrazole
5-substituted 1H-tetrazoles
Carboxylic acid
DNA gyrase
Topoisomerase IV
CSNK2A1
SARS-CoV-2 main protease

Advanced Topics and Future Research Directions

Catalyst Design and Optimization for Tetrazole Synthesis

The synthesis of 1H-tetrazoles, including 1H-Tetrazol-5-ol, is a focal point of extensive research, with a significant emphasis on the development of efficient and environmentally benign catalytic systems. The conventional synthesis often involves the [3+2] cycloaddition of nitriles with azides, a reaction that can be fraught with challenges such as the use of hazardous reagents, harsh reaction conditions, and difficulties in catalyst separation and recovery. nih.gov To address these issues, recent research has been directed towards the design and optimization of novel catalysts.

Heterogeneous catalysts, in particular, have garnered considerable attention due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry. dergipark.org.tr A variety of nanomaterials have been explored as effective catalysts for tetrazole synthesis. For instance, nano-sized metal oxides and nanoparticles of metals like copper and zinc have demonstrated high catalytic activity. researchgate.net The use of magnetically separable nanocatalysts, such as those based on iron oxides (Fe3O4), further simplifies the recovery process. nih.gov

Recent advancements include the use of sophisticated catalytic systems like cobalt (II) complexes supported on nanodiamond-grafted polyethyleneimine@folic acid, which have shown extreme effectiveness in the green synthesis of 5-substituted 1H-tetrazole derivatives. mdpi.com Other innovative approaches involve the use of silica (B1680970) sulfuric acid, a cheap and easily implementable solid acid catalyst, and metal-organic frameworks (MOFs) which offer tailored functionalities for catalysis. mdpi.com The optimization of reaction conditions, including temperature, solvent, and catalyst loading, is a crucial aspect of this research to maximize yield and efficiency. nih.govmdpi.com For example, studies have systematically investigated these parameters to identify the optimal conditions for the synthesis of 1H-tetrazole derivatives. nih.gov

Table 1: Comparison of Catalytic Systems for 5-Substituted 1H-Tetrazole Synthesis
CatalystKey AdvantagesTypical Reaction ConditionsYield Range (%)References
Fe3O4@SiO2-LY-C-D-PdMagnetically recoverable, high efficiencyPEG-400, 120 °CHigh nih.gov
ND-g-PEI@FA@Co(II)Extremely effective, green synthesisEtOH/H2O, refluxHigh mdpi.com
Silica Sulfuric AcidInexpensive, suitable for industrial scaleSolvent-free or in DMFGood to excellent mdpi.com
Nano-TiCl4.SiO2Eco-friendly, reusableDMF, refluxGood
Pt NPs@VCHigh catalytic performance, recyclableNot specifiedUp to 94 researchgate.net

Integration of this compound into Hybrid Molecular Systems

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug design and materials science. mdpi.com this compound and its derivatives are attractive candidates for integration into such hybrid systems due to their unique physicochemical properties, including their ability to act as a bioisostere for carboxylic acids. researchgate.net

In medicinal chemistry, hybrid molecules incorporating the 1H-tetrazole moiety have shown a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. mdpi.comresearchgate.net For example, pyrazole-tetrazole hybrids have been synthesized and investigated for their pharmacological and energetic properties. mdpi.com The synthesis of these hybrid systems often involves multi-component reactions, which offer an efficient and convergent approach to complex molecular architectures. researchgate.netnih.gov One notable example is the Ugi-azide reaction, which has been employed to create diverse libraries of 1,5-disubstituted tetrazole-containing hybrids. researchgate.net

Beyond medicinal applications, the integration of 1H-tetrazole units into larger molecular frameworks is being explored for the development of advanced materials. The nitrogen-rich nature of the tetrazole ring makes it a valuable component in the design of energetic materials and coordination polymers. mdpi.comias.ac.in For instance, the reaction of 1,3-benzeneditetrazol-5-yl with metal salts leads to the formation of three-dimensional supramolecular networks with potential applications in materials science. nih.gov

Novel Applications in Emerging Technologies

The unique properties of this compound and its derivatives make them promising candidates for a variety of emerging technologies, particularly in the fields of energetic materials and medicinal chemistry.

The high nitrogen content and positive enthalpy of formation of tetrazole-based compounds contribute to their high energy density. ias.ac.in This has led to extensive research into their use as energetic materials, such as explosives and propellants. at.ua For example, 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine is a nitrogen-rich material that has been synthesized and characterized for its energetic properties. ias.ac.in Another example is (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), which has been engineered as a planar high-energy-density material with a detonation velocity superior to that of RDX. rsc.org The thermal stability of these materials is a critical factor, and compounds like 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine have shown promisingly high decomposition temperatures. acs.org

In the realm of medicinal chemistry, the bioisosteric relationship between the tetrazole ring and the carboxylic acid group has been a driving force for its incorporation into new drug candidates. researchgate.net This substitution can lead to improved metabolic stability and pharmacokinetic properties. researchgate.net Derivatives of this compound are being investigated for a range of therapeutic applications, including as antimicrobial, anticancer, and antiviral agents. For instance, studies have demonstrated the potential of 2-(1H-tetrazol-5-yl)acrylonitrile derivatives as anticancer agents.

Computational Predictions for New Derivative Properties

Computational chemistry plays an increasingly vital role in the design and discovery of new molecules with desired properties. In the context of this compound, computational methods are being employed to predict the properties of its derivatives, thereby guiding synthetic efforts towards the most promising candidates.

Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure, stability, and reactivity of tetrazole derivatives. researchgate.net These calculations can provide insights into key parameters such as HOMO-LUMO energy gaps, which are related to the chemical reactivity and stability of the molecules. researchgate.net Molecular docking studies are another crucial computational technique, particularly in drug discovery. These simulations can predict the binding affinity and mode of interaction between a tetrazole derivative and a biological target, such as an enzyme or receptor. nih.gov For example, molecular docking has been used to identify potent tetrazole derivatives with potential anticancer activity. researchgate.netnih.gov

Furthermore, computational models are being developed to predict the energetic properties of new tetrazole-based materials. nih.gov Software such as EXPLO-5 can be used to estimate detonation parameters like velocity of detonation and detonation pressure, which are crucial for the evaluation of new energetic compounds. nih.gov These predictive capabilities accelerate the discovery of new high-energy-density materials based on the 1H-tetrazole scaffold.

Table 2: Computationally Predicted Properties of Tetrazole Derivatives
Derivative ClassPredicted PropertyComputational MethodSignificanceReferences
5-Substituted 1H-TetrazolesAnticancer activityMolecular Docking, DFTIdentification of potential drug candidates researchgate.netnih.gov
Ionic Energetic MaterialsDetonation properties (VOD, Pressure)EXPLO-5, EXTEC, LOTUSESDesign of new high-energy materials nih.gov
Bis-tetrazole acetamidesThermodynamic properties, ReactivityDFT (B3LYP)Understanding stability and potential as energetic materials researchgate.net

Environmental and Industrial Scale-Up Considerations (Green Chemistry Principles)

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a strong focus on green chemistry principles to ensure environmental sustainability and economic viability. Key considerations include the use of non-toxic and renewable starting materials, the development of energy-efficient processes, and the minimization of waste generation.

A significant area of research is the development of greener synthetic routes that avoid the use of hazardous reagents and solvents. lookchem.com For example, the use of deep eutectic solvents (DES) as a green reaction medium for the synthesis of 5-substituted-1H-tetrazoles has been reported. lookchem.comresearchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled. The use of water as a solvent is another highly desirable green approach. mdpi.com

Catalyst selection is also a critical aspect of green industrial processes. The use of heterogeneous catalysts that can be easily recovered and reused is a key strategy for waste reduction and cost-effectiveness. dergipark.org.tr As mentioned in section 7.1, a wide range of recyclable nanocatalysts are being developed for tetrazole synthesis. nih.govmdpi.com

Furthermore, process intensification through technologies like microwave-assisted synthesis and continuous flow reactors can lead to significant improvements in energy efficiency and reaction times, contributing to a more sustainable manufacturing process. dergipark.org.trdergipark.org.tr The practical multigram-scale synthesis of 5-substituted-1H-tetrazoles has been demonstrated using green chemistry principles, highlighting the feasibility of scaling up these environmentally friendly methods. lookchem.comresearchgate.net

Q & A

Q. How can regioselectivity challenges in tetrazole functionalization be addressed?

  • Methodological Answer : Use protecting groups (e.g., trityl for N1-position) to direct substitution to the C5 position. For example, chlorobenzyl chloride reacts selectively with this compound derivatives in PEG-400 with Bleaching Earth Clay catalyst (pH 12.5) at 70–80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.